4-Chloro-2,6-dimethylbenzyl amine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-dimethylbenzyl amine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N. It is commonly used in various chemical reactions and industrial applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethylbenzyl amine hydrochloride typically involves the reaction of 4-chloro-2,6-dimethylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2,6-dimethylbenzyl amine hydrochloride involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethylbenzyl amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-Chloro-2,6-dimethylbenzyl amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethylbenzyl amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is due to the presence of the amine group, which can donate electrons to form new bonds. The pathways involved in these reactions often include nucleophilic substitution and addition-elimination mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,6-dimethylaniline hydrochloride
- 4-Chloro-2,6-dimethylphenol
- 4-Chloro-2,6-dimethylbenzyl alcohol
Uniqueness
4-Chloro-2,6-dimethylbenzyl amine hydrochloride is unique due to its specific reactivity and stability. Unlike its analogs, it can participate in a broader range of chemical reactions, making it more versatile in synthetic applications. Its hydrochloride form also enhances its solubility and stability, which is advantageous in various industrial processes .
Properties
Molecular Formula |
C9H13Cl2N |
---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
(4-chloro-2,6-dimethylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6-3-8(10)4-7(2)9(6)5-11;/h3-4H,5,11H2,1-2H3;1H |
InChI Key |
OXJBCWNGUQDHER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CN)C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.